molecular formula C11H10FNO B1469165 (4-Fluoro-3-(furan-3-yl)phenyl)methanamine CAS No. 1342067-06-4

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine

Cat. No. B1469165
CAS RN: 1342067-06-4
M. Wt: 191.2 g/mol
InChI Key: LDWBHVIVGROHEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(furan-3-yl)phenyl)methanamine, otherwise known as 4-Fluoro-3-furanphenylamine, is an organic compound with a molecular formula of C8H8FN. This compound has a wide range of applications in the scientific research field, ranging from synthesis to drug development. This compound has recently been gaining attention due to its potential as a novel drug target.

Scientific Research Applications

Enantioselective Synthesis and Conformationally Restricted Analogs

Research has focused on the synthesis of structurally related compounds, demonstrating the utility of furan derivatives in creating conformationally restricted analogs of bioactive molecules. A study by Demir et al. (2004) detailed the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of homophenylalanine, starting from simple aromatic aldehydes and acetylfuran. This process involves cyclopropanation and selective conversion to produce optically pure methanamines, which upon oxidation yield the target glycine derivatives (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Palladium(II) and Platinum(II) Complexes

Another area of research is the development of metal complexes with potential anticancer activity. Mbugua et al. (2020) reported the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from furan-2-ylmethanamine. These complexes showed significant anticancer activity against a range of human cancerous cell lines, highlighting the potential of furan derivatives in therapeutic applications (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).

Catalysis and Synthesis of Heterocycles

In the field of catalysis, furan derivatives have been used as key intermediates in synthesizing heterocyclic compounds. Reddy et al. (2012) described the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the versatility of furan compounds in facilitating complex chemical transformations (Reddy, V. Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, P. Reddy, & Kunwar, 2012).

Synthesis of Pincer Palladacycles

Furthermore, research by Roffe et al. (2016) into the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, starting from 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, illustrates the application of these compounds in creating catalysts with potential utility in organic synthesis and industrial processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Oxazepine Derivatives and Pharmacological Applications

Additionally, Israa Jirjees (2022) explored the design and characterization of oxazepine derivatives, demonstrating the synthetic versatility of furan-based Schiff bases and their potential as pharmacologically active compounds (Jirjees, 2022).

properties

IUPAC Name

[4-fluoro-3-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWBHVIVGROHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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